Methyl 6-(benzylthio)-2-methylnicotinate Methyl 6-(benzylthio)-2-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843957
InChI: InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol

Methyl 6-(benzylthio)-2-methylnicotinate

CAS No.:

Cat. No.: VC15843957

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(benzylthio)-2-methylnicotinate -

Specification

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
IUPAC Name methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Standard InChI Key CCPQOBNNNWZALD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 6-(benzylthio)-2-methylnicotinate belongs to the pyridinecarboxylate family, featuring a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a benzylthio moiety. Its IUPAC name, methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate, reflects this substitution pattern . The compound’s canonical SMILES string, CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC, provides a precise representation of its atomic connectivity.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₂S
Molecular Weight273.4 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solvents

While experimental data on melting/boiling points remain unavailable, its structural analogs, such as methyl 6-methylnicotinate (boiling point: 160°C at 106 mmHg), suggest moderate volatility . The benzylthio group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis of methyl 6-(benzylthio)-2-methylnicotinate is inferred from patented methodologies for related compounds. A key approach involves base-catalyzed condensation between 4-methylthio-benzylcyanide and methyl 6-methylnicotinate . This reaction typically employs sodium methoxide or potassium tert-butoxide in hydrocarbon solvents like toluene or heptane under reflux conditions . The mechanism likely proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the cyanide group.

Representative Reaction Steps:

  • Condensation:
    4-Methylthio-benzylcyanide + Methyl 6-methylnicotinate → Intermediate VI (1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone) .

  • Hydrolysis and Decarboxylation:
    Intermediate VI undergoes acid-catalyzed hydrolysis (e.g., glacial acetic acid/HCl) to yield a carboxylic acid, which decarboxylates upon heating to form 1-(6-methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone .

  • Final Functionalization:
    Reaction with chlorinated reagents (e.g., 2-chloro-N,N-dimethylaminotrimethinium hexafluorophosphate) introduces additional substituents, though this step may vary depending on the target molecule .

Optimization Challenges

  • Solvent Selection: Hydrocarbon solvents like hexane improve yield during extraction but require careful pH adjustment (6.8–7.3) to prevent emulsion formation .

  • Temperature Control: Decarboxylation at reflux temperatures (~110°C) necessitates precise thermal management to avoid side reactions .

Applications in Pharmaceutical Chemistry

Role in Etoricoxib Synthesis

Methyl 6-(benzylthio)-2-methylnicotinate serves as a critical intermediate in the production of etoricoxib, a selective COX-2 inhibitor used for osteoarthritis and gout management . In the patented route, the compound participates in cyclocondensation reactions to form the pyridine core of etoricoxib, demonstrating its utility in constructing complex heterocycles .

Comparative Analysis with Structural Analogs

The following table contrasts methyl 6-(benzylthio)-2-methylnicotinate with related compounds:

Compound NameMolecular FormulaMolecular WeightKey FeaturesPotential Use
Methyl 6-methylnicotinateC₈H₉NO₂151.16Lacks benzylthio group; higher volatility CNS disorder treatment
6-(Benzylthio)-2-methylnicotinic acidC₁₄H₁₃NO₂S259.32Carboxylic acid variant; improved solubility Chelating agents
6-(Diethylamino)-4-methylnicotinic acidC₁₁H₁₆N₂O₂208.26Amino substitution; enhanced basicity Ligand design

This comparison underscores how substituents modulate physicochemical and biological properties. The benzylthio group, for instance, augments steric bulk and electron density, potentially altering binding affinities in drug-receptor interactions .

Future Research Directions

Biological Activity Profiling

Despite its synthetic utility, methyl 6-(benzylthio)-2-methylnicotinate’s pharmacological potential remains underexplored. Priority areas include:

  • In vitro Screening: Testing against cancer cell lines, inflammatory markers, and metabolic enzymes.

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzylthio moiety to optimize bioavailability and target selectivity.

Process Optimization

  • Green Chemistry Approaches: Replacing hydrocarbon solvents with ionic liquids or water-based systems to enhance sustainability .

  • Catalytic Innovations: Employing transition-metal catalysts to reduce reaction times and improve yields .

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